molecular formula C12H9FN4OS2 B2914110 1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 886934-59-4

1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B2914110
CAS No.: 886934-59-4
M. Wt: 308.35
InChI Key: ACINFHLMOLDNQG-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with 5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazole-2-amine under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Agriculture: It may be used as a fungicide or herbicide due to its ability to disrupt the growth of certain plant pathogens.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves the inhibition of specific enzymes or receptors. For example, in medicinal chemistry, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-bromophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(4-fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(4-Fluorophenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the presence of a thiadiazole ring and a fluorinated phenyl group, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈FN₃OS₂. Its unique structure includes:

  • Thiadiazole moiety : Known for enhancing biological activity.
  • Fluorine atom : Often associated with increased lipophilicity and bioactivity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that thiadiazole derivatives often possess broad-spectrum antibacterial and antifungal activities. For instance:

  • Against Gram-positive and Gram-negative bacteria : The compound demonstrated inhibitory effects comparable to established antibiotics.
Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans208

This data suggests that the compound could be developed as a therapeutic agent against resistant strains of bacteria and fungi.

Antifungal Activity

The antifungal efficacy of the compound was assessed against various fungal strains. The results indicated substantial activity against common pathogens such as Candida species:

  • Mechanism of Action : The thiadiazole ring may interfere with fungal cell wall synthesis or disrupt cellular processes.

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazole compounds can exhibit anti-inflammatory effects. In vitro studies have shown that the compound reduces pro-inflammatory cytokine production in human cell lines:

  • Cytokine Reduction : Significant decreases in TNF-alpha and IL-6 levels were observed.

Case Studies

Several studies have explored the biological activity of similar compounds within the thiadiazole class:

  • Khan et al. (2023) : Investigated a series of thiadiazole derivatives for urease inhibition and found that structural modifications significantly affected their biological activity. The presence of a thiadiazole moiety was crucial for enhancing potency against urease-positive microorganisms .
  • Dergi et al. (2023) : Reported on novel 1,3,4-thiadiazole derivatives demonstrating antibiofilm activity against Klebsiella pneumoniae. Their findings highlighted the importance of structural diversity in enhancing antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have indicated that:

  • The presence of the thiadiazole ring is essential for biological activity.
  • Substituents on the phenyl ring can modulate lipophilicity and bioavailability.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h1,3-6H,7H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACINFHLMOLDNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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